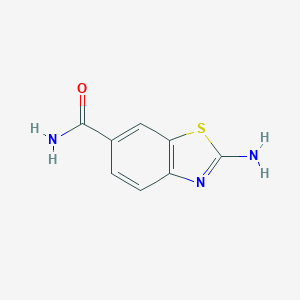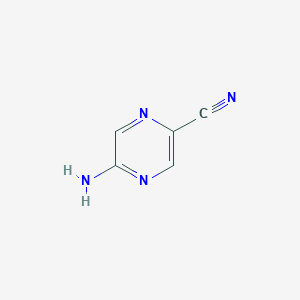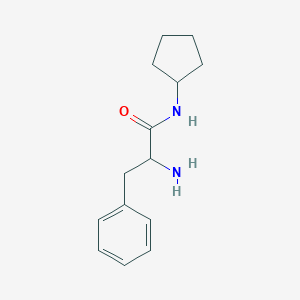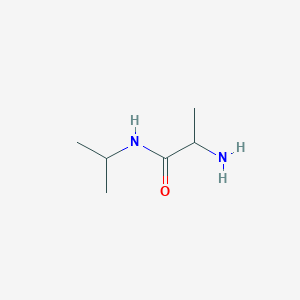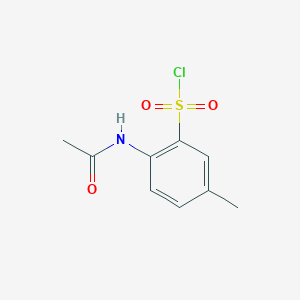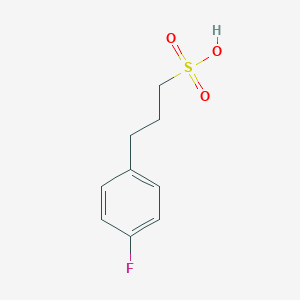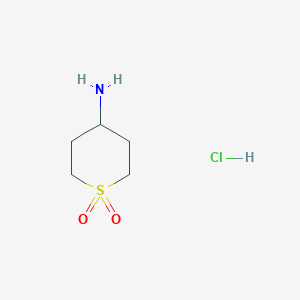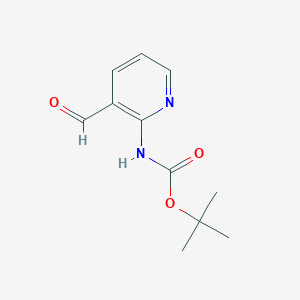
tert-Butyl (3-formylpyridin-2-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, tert-butyl carbazole derivatives have been synthesized and found to play a crucial role in the formation of organogels, which are important for the development of chemosensors .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the compound. For instance, the tert-butyl group has been shown to be important for the self-assembly of molecules into a lamellar structure in the gel state . The presence of the tert-butyl group can also affect the reactivity and stability of the compound, as seen in the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including those that lead to the formation of gels, as well as reactions with organometallics to give N-(Boc)hydroxylamines . The tert-butyl group can also influence the reactivity of the compound in the context of complexation reactions, as demonstrated by the synthesis of tert-butylcalix arene derivatives for lanthanide complexation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the other functional groups present in the molecule. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has been shown to significantly improve their performance by affecting the surface charge of TiO2 and decreasing the recombination of electrons . The tert-butyl group can also enhance the volatility and solubility of the compound, which is important for its application in various chemical processes.
Applications De Recherche Scientifique
Synthèse organique
tert-Butyl (3-formylpyridin-2-yl)carbamate : est un intermédiaire précieux en synthèse organique. Son groupe formyle est réactif et peut être utilisé pour introduire une fonctionnalité aldéhyde dans des molécules plus grandes. Ceci est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont présents dans de nombreux produits pharmaceutiques .
Chimie médicinale
En chimie médicinale, 2-N-Boc-amino-3-formylpyridine sert de bloc de construction pour le développement de candidats médicaments. Son cycle pyridine imite la structure des nucléotides, ce qui en fait un précurseur potentiel pour les agents antiviraux ou anticancéreux .
Science des matériaux
La capacité de ce composé à agir comme un ligand grâce à ses atomes d'azote le rend adapté à la création de matériaux complexes. Il peut se lier aux métaux, formant des complexes de coordination qui ont des applications dans la catalyse et la fabrication de matériaux .
Synthèse chimique
Le groupe tert-butyle dans This compound offre une protection stérique, permettant des réactions sélectives à d'autres sites de la molécule. Cette caractéristique est exploitée dans les synthèses chimiques en plusieurs étapes où la sélectivité est cruciale .
Bioconjugaison
Le groupe aldéhyde réactif du composé peut être utilisé pour la bioconjugaison. Cela implique la fixation de biomolécules à d'autres entités, telles que des médicaments ou des marqueurs fluorescents, ce qui est essentiel dans les tests biologiques et le diagnostic .
Pharmacocinétique
Ses caractéristiques structurales, telles que l'équilibre entre la lipophilie et la solubilité, font de 2-N-Boc-amino-3-formylpyridine un candidat intéressant pour l'étude des propriétés pharmacocinétiques de nouveaux médicaments .
Protéomique
En protéomique, le composé peut être utilisé pour modifier les peptides et les protéines. Le groupe Boc (tert-butoxycarbonyle) est un groupe protecteur courant pour les amines, qui peut être éliminé dans des conditions faiblement acides sans affecter le reste de la molécule .
Catalyse
Enfin, This compound peut être utilisé dans la recherche en catalyse. Sa structure lui permet d'agir comme un ligand dans des systèmes catalytiques, ce qui pourrait conduire à de nouveaux procédés catalytiques en chimie organique .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in the formation of more complex molecules .
Mode of Action
It’s known that this compound is often used in suzuki–miyaura coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon-carbon bond formations .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Some general properties have been reported . The compound has a high gastrointestinal absorption and is BBB permeant . Its LogP values suggest moderate lipophilicity .
Result of Action
As a reagent in organic synthesis, the primary result of the action of “tert-Butyl (3-formylpyridin-2-yl)carbamate” is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficiency of its use in Suzuki–Miyaura coupling reactions can be affected by the presence of a suitable catalyst and the reaction conditions .
Propriétés
IUPAC Name |
tert-butyl N-(3-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKXJBJFXPXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557012 | |
| Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116026-94-9 | |
| Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-formylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



